molecular formula C10H13FN2O B1527750 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol CAS No. 1220037-41-1

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol

Cat. No.: B1527750
CAS No.: 1220037-41-1
M. Wt: 196.22 g/mol
InChI Key: ZSFZQJHYYUIAGD-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is an organic compound characterized by the presence of an amino group, a fluorine atom, and a pyrrolidinol moiety

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride has hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Future Directions

The potential of similar compounds for future research has been suggested. For instance, the compound FNA has been proposed as a high potent lead compound for further discovery of isoform selective HDAC inhibitors .

Biochemical Analysis

Biochemical Properties

1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol has been shown to exhibit selectivity towards class I histone deacetylase (HDAC) isoforms, particularly HDAC3 . It interacts with these enzymes, potentially influencing their activity and thereby altering the acetylation state of histones and other proteins .

Cellular Effects

In cellular contexts, 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol has been found to influence various cellular processes. For instance, it has been shown to improve motor deficits in Huntington’s disease models, suggesting an impact on cell signaling pathways . It also exhibits solid tumor cell inhibitory activities, indicating a potential role in influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol involves its interaction with HDAC3, a member of the class I subfamily of HDACs . By inhibiting HDAC3 activity, this compound can alter the acetylation state of histones and other proteins, thereby influencing gene expression .

Dosage Effects in Animal Models

In animal models, 1-(2-Amino-4-fluorophenyl)-3-pyrrolidinol has been shown to exhibit excellent in vivo antitumor activity at doses of 10 and 25 mg/kg

Metabolic Pathways

Given its interaction with HDACs, it may influence pathways involving histone and protein acetylation .

Transport and Distribution

As an HDAC inhibitor, it likely needs to be transported into the nucleus to exert its effects on histone acetylation .

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence their acetylation state .

Preparation Methods

The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-4-fluorobenzaldehyde with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFZQJHYYUIAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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